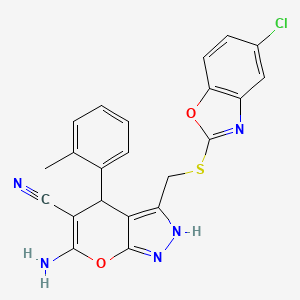
Antimicrobial agent-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimicrobial agent-4 is a chemical compound known for its ability to inhibit the growth of or kill microorganisms. It is used in various applications, including medicine, agriculture, and industrial processes, to control bacterial, fungal, and viral infections. The compound’s effectiveness and versatility make it a valuable tool in combating microbial resistance and ensuring public health and safety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-4 typically involves a multi-step process. One common method includes the reaction of a primary amine with a carboxylic acid derivative under acidic conditions to form an amide bond. This is followed by further functionalization steps, such as halogenation or alkylation, to introduce specific functional groups that enhance the compound’s antimicrobial properties.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions: Antimicrobial agent-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its antimicrobial activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its efficacy.
Substitution: Halogenation and alkylation are common substitution reactions that introduce functional groups to improve antimicrobial properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified antimicrobial properties, tailored for specific applications.
科学研究应用
Antimicrobial agent-4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on microbial cell structures and functions, providing insights into microbial resistance mechanisms.
Medicine: Applied in the development of new antibiotics and antiseptics to treat infections caused by drug-resistant bacteria.
Industry: Utilized in the formulation of disinfectants, preservatives, and coatings to prevent microbial contamination and spoilage.
作用机制
The mechanism of action of antimicrobial agent-4 involves multiple pathways:
Cell Membrane Disruption: The compound interacts with microbial cell membranes, causing leakage of cellular contents and cell death.
Enzyme Inhibition: It inhibits key enzymes involved in microbial metabolism, leading to the accumulation of toxic intermediates and cell death.
DNA Interference: The compound can bind to microbial DNA, preventing replication and transcription, ultimately leading to cell death.
相似化合物的比较
Sulfonamides: Share a similar mechanism of action by inhibiting folic acid synthesis in bacteria.
Quinolones: Inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.
Beta-lactams: Target bacterial cell wall synthesis, leading to cell lysis.
Uniqueness: Antimicrobial agent-4 is unique in its ability to target multiple pathways simultaneously, reducing the likelihood of resistance development. Its broad-spectrum activity and versatility in various applications make it a valuable addition to the arsenal of antimicrobial agents.
属性
分子式 |
C22H16ClN5O2S |
|---|---|
分子量 |
449.9 g/mol |
IUPAC 名称 |
6-amino-3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl]-4-(2-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H16ClN5O2S/c1-11-4-2-3-5-13(11)18-14(9-24)20(25)30-21-19(18)16(27-28-21)10-31-22-26-15-8-12(23)6-7-17(15)29-22/h2-8,18H,10,25H2,1H3,(H,27,28) |
InChI 键 |
HCKKTNQBPCYYKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)CSC4=NC5=C(O4)C=CC(=C5)Cl)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


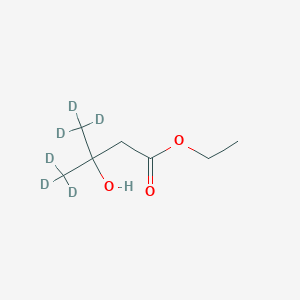
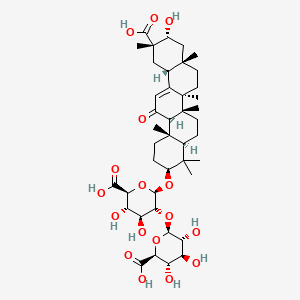
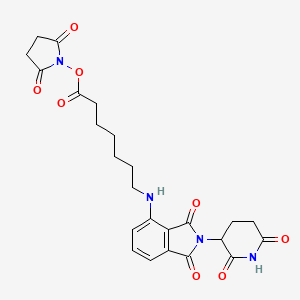
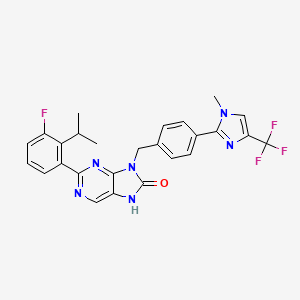
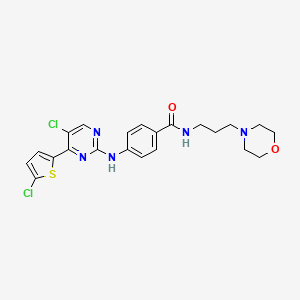
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)
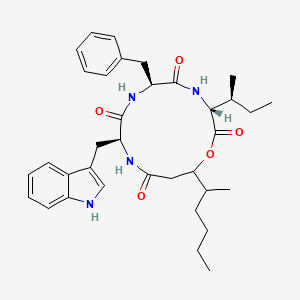
![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)
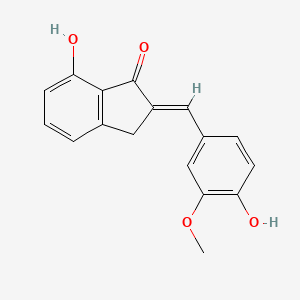
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
![[5'-13C]uridine](/img/structure/B12394831.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

